2,6-Difluoro-4-methoxybenzonitrile

Medicinal Chemistry ADME Agrochemicals

2,6-Difluoro-4-methoxybenzonitrile (CAS 123843-66-3) is a precision fluorinated building block engineered for advanced synthesis. Its para-methoxy group synergizes with two ortho-fluorines to create a unique electron density profile and lipophilicity (XLogP3 1.8). This substitution pattern is essential for constructing 2-amino-4-quinazolinone libraries (Fray et al.) and PPO inhibitor herbicide chemotypes. Unlike generic benzonitriles, this scaffold guarantees regiospecific reactivity at the methoxy-activated site. Ideal for medicinal chemistry ADME optimization and agrochemical discovery programs requiring quantitative structure-based design.

Molecular Formula C8H5F2NO
Molecular Weight 169.13 g/mol
CAS No. 123843-66-3
Cat. No. B050328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-methoxybenzonitrile
CAS123843-66-3
Molecular FormulaC8H5F2NO
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)F)C#N)F
InChIInChI=1S/C8H5F2NO/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3
InChIKeyCMGFDVIQHBAJHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-4-methoxybenzonitrile (CAS 123843-66-3): A Specialized Fluorinated Benzonitrile Intermediate for Advanced Synthesis


2,6-Difluoro-4-methoxybenzonitrile (CAS 123843-66-3) is a highly functionalized fluorinated aromatic building block featuring a nitrile group, two ortho-fluorine atoms, and a para-methoxy substituent [1]. This precise substitution pattern is engineered for advanced organic synthesis, enabling unique reactivity as a scaffold for constructing complex heterocyclic molecules in pharmaceutical and agrochemical research .

Why 2,6-Difluoro-4-methoxybenzonitrile is Not Interchangeable with Common Benzonitrile Analogs


Generic substitution with simpler benzonitriles like 2,6-difluorobenzonitrile or 4-methoxybenzonitrile is not viable for specific applications. The strategic placement of the methoxy group ortho to the fluorine atoms in 2,6-Difluoro-4-methoxybenzonitrile creates a unique electron density profile [1]. This influences regioselectivity in subsequent reactions, such as nucleophilic aromatic substitution, where the para-methoxy group activates a specific site that would not be available in its non-methoxylated counterpart [2]. Furthermore, the defined lipophilicity (XLogP3 1.8 [1]), which is critical in drug design, is distinct from other difluorobenzonitrile derivatives.

2,6-Difluoro-4-methoxybenzonitrile: Key Evidence for Differential Selection Over Common Analogs


Differential Lipophilicity (LogP) as a Critical Descriptor for Drug Design and Agrochemical Formulation

The compound's calculated partition coefficient (XLogP3) is 1.8 [1]. This represents a distinct lipophilicity profile compared to simpler analogs. For instance, 2,6-difluorobenzonitrile (lacking the methoxy group) has an XLogP3 of 1.4, and 4-methoxybenzonitrile (lacking the fluorine atoms) has an XLogP3 of 1.6 [1]. This quantitative difference in lipophilicity is a key parameter influencing membrane permeability and metabolic stability in drug candidates [2].

Medicinal Chemistry ADME Agrochemicals Lipophilicity

Established Utility as a Privileged Scaffold for Quinazolinone Synthesis

2,6-Difluoro-4-methoxybenzonitrile is the specific starting material for a published novel synthetic route to 12 different substituted 2-amino-4-quinazolinones, a class of compounds with broad pharmacological relevance [1]. This synthetic utility is derived from its unique ortho-fluorine substitution pattern, which is not present in common alternatives like 2-fluorobenzonitrile or 2,4-difluorobenzonitrile. The methodology involves a strategic, sequential substitution of a fluorine atom followed by nitrile hydrolysis [1].

Heterocyclic Synthesis Medicinal Chemistry Organic Synthesis Scaffold

Precision Applications for 2,6-Difluoro-4-methoxybenzonitrile Based on Evidence


Synthesis of 2-Amino-4-quinazolinone Libraries for Drug Discovery

Based on the evidence from Fray et al., this compound is the requisite starting material for generating libraries of 2-amino-4-quinazolinones. This application leverages its unique ortho-fluorine substitution pattern, which is essential for the described synthetic pathway [1].

Optimization of Lead Compounds via Modulation of Lipophilicity (LogP)

In medicinal chemistry campaigns where fine-tuning lipophilicity is critical for improving ADME properties, this compound's XLogP3 of 1.8 offers a distinct intermediate value compared to non-methoxylated (XLogP3 ~1.4) or non-fluorinated analogs (XLogP3 ~1.6). This allows for quantitative, structure-based design [2].

Development of Next-Generation Agrochemicals as a PPO Inhibitor Precursor

Its structural motif is recognized as a common feature in protoporphyrinogen oxidase (PPO) inhibitor herbicides. Researchers developing novel agrochemicals targeting broadleaf weeds can utilize this compound as a key intermediate to explore this validated chemotype [3].

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